(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile
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Overview
Description
Mechanism of Action
Target of Action
It is suggested that this compound might be involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound could potentially participate in electronically divergent processes with the metal catalyst . This might involve oxidative addition with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Given its potential involvement in sm cross-coupling reactions , it might influence pathways related to carbon–carbon bond formation.
Result of Action
Given its potential role in SM cross-coupling reactions , it might contribute to the formation of new carbon–carbon bonds, which could have various downstream effects depending on the specific context of the reaction.
Action Environment
Factors such as temperature, ph, and the presence of other reactants could potentially influence its role in sm cross-coupling reactions .
Preparation Methods
The synthesis of (((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile typically involves the reaction of 5-bromo-2-aminopyridine with malononitrile under specific conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form various derivatives.
Common reagents used in these reactions include bases like sodium ethoxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile has several scientific research applications:
Comparison with Similar Compounds
(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile is unique due to its specific structure and reactivity. Similar compounds include:
5-Bromo-2-aminopyridine: A precursor in the synthesis of this compound.
Malononitrile: Another precursor used in the synthesis.
Other pyridine derivatives: Compounds with similar structures but different substituents on the pyridine ring.
These similar compounds share some chemical properties but differ in their specific reactivity and applications .
Properties
IUPAC Name |
2-[[(5-bromopyridin-2-yl)amino]methylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-8-1-2-9(14-6-8)13-5-7(3-11)4-12/h1-2,5-6H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWIAEBDXVYDGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC=C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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